![molecular formula C25H34N4O5 B2360020 4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methoxyethyl)butanamide CAS No. 899786-45-9](/img/structure/B2360020.png)

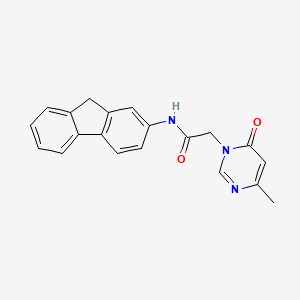

4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methoxyethyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

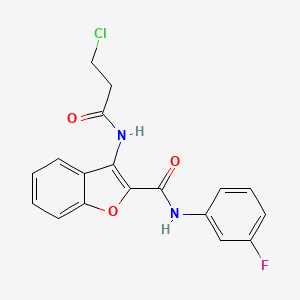

The compound contains several functional groups including a quinazolinone, an amide, and a cyclohexene. Quinazolinones are a class of organic compounds with a wide range of biological activities. The amide group is a key functional group in proteins and peptides, and the cyclohexene is a type of cyclic alkene.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinazolinone core, followed by various functional group transformations to introduce the amide and cyclohexene. The exact synthetic route would depend on the available starting materials and the specific conditions required for each reaction step.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The quinazolinone core would likely contribute to the compound’s rigidity, while the cyclohexene could introduce some conformational flexibility.Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The quinazolinone could potentially undergo reactions at the carbonyl group or the adjacent carbon atoms. The amide could participate in reactions involving the carbonyl group or the nitrogen atom. The cyclohexene could undergo reactions typical of alkenes, such as addition reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the amide group could enhance its solubility in water, while the cyclohexene could increase its lipophilicity.Scientific Research Applications

Antimicrobial and Antifungal Applications

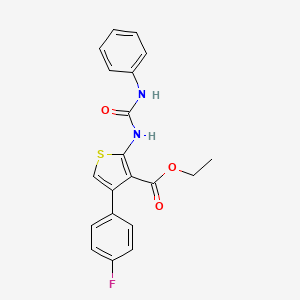

Quinazoline derivatives have been synthesized and evaluated for their antimicrobial activities. For example, novel quinazolinone derivatives have been created and subjected to antimicrobial activity evaluation, showing potential as antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013). Another study synthesized new 1,2,4-triazole derivatives from various ester ethoxycarbonylhydrazones and primary amines, which were screened for antimicrobial activities, indicating the potential of quinazoline derivatives in developing antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Anticancer Activity

Several quinazoline derivatives have shown promising antitumor activities. For instance, a series of 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines, reported to be platelet-activating factor (PAF) receptor antagonists, were evaluated for antitumor activity. Some of these compounds demonstrated effective cytotoxicity against tumor cell lines, suggesting their potential as antitumor agents (Houlihan, Munder, Handley, Cheon, & Parrino, 1995). Another study focused on the synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives against human breast tumor cell lines, highlighting the anticancer potential of quinazoline derivatives (Zhang, Solomon, Hu, Ulibarri, & Lee, 2007).

Safety And Hazards

Without specific toxicity data for this compound, it’s difficult to assess its safety and hazards. However, as with all chemicals, it should be handled with appropriate safety precautions to minimize exposure and potential harm.

Future Directions

Further research could explore the synthesis, characterization, and biological activity of this compound. This could include developing more efficient synthetic routes, studying its physical and chemical properties, and testing its activity against various biological targets.

Please note that this is a general analysis based on the structure and functional groups of the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed.

properties

IUPAC Name |

4-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(2-methoxyethyl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O5/c1-34-17-15-27-22(30)12-7-16-28-24(32)20-10-5-6-11-21(20)29(25(28)33)18-23(31)26-14-13-19-8-3-2-4-9-19/h5-6,8,10-11H,2-4,7,9,12-18H2,1H3,(H,26,31)(H,27,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRAGNKWAFBPTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCCC3=CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methoxyethyl)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(4-Bromo-3-methylphenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2359937.png)

![N-benzyl-4-(isopropylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2359938.png)

![methyl 4-((3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2359943.png)

![1-(2-Fluoro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2359944.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2359948.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(3-chlorophenyl)urea](/img/structure/B2359949.png)

![7-(3-Ethynyl-5-fluorosulfonyloxybenzoyl)-3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2359958.png)